Geranyl geranylacetone

Gastroenterology Clinical Trial Gastritis

Geranyl geranylacetone (GGA), clinically referred to as teprenone, is an acyclic polyisoprenoid compound that serves a dual role as a gastric mucosal protectant and a non-toxic inducer of heat shock proteins (HSPs), most notably HSP70. Unlike many anti-ulcer agents that function through acid suppression or prostaglandin modulation, GGA's primary cytoprotective mechanism is rooted in the enhancement of cellular stress tolerance via HSP induction, a property which has driven its investigation across a wide spectrum of applications, from gastroenterology to ophthalmology and virology.

Molecular Formula C46H76O2
Molecular Weight 661.1 g/mol
Cat. No. B15350453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeranyl geranylacetone
Molecular FormulaC46H76O2
Molecular Weight661.1 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C.CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C
InChIInChI=1S/2C23H38O/c2*1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h2*11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+;20-13+,21-15+,22-17-
InChIKeyDJAHKBBSJCDSOZ-AJLBTXRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Geranyl Geranylacetone (GGA) Procurement Guide: A Scientific and Industrial Overview


Geranyl geranylacetone (GGA), clinically referred to as teprenone, is an acyclic polyisoprenoid compound that serves a dual role as a gastric mucosal protectant and a non-toxic inducer of heat shock proteins (HSPs), most notably HSP70 [1]. Unlike many anti-ulcer agents that function through acid suppression or prostaglandin modulation, GGA's primary cytoprotective mechanism is rooted in the enhancement of cellular stress tolerance via HSP induction, a property which has driven its investigation across a wide spectrum of applications, from gastroenterology to ophthalmology and virology [2].

Workflow PG-independent mucosal cytoprotection studies
Selection Non-toxic HSP70 inducer tool compound
Use Context Virology research (HCV replication screening)

The Risks of Interchanging Geranyl Geranylacetone with Its In-Class Analogs


Generic substitution among mucosal protectants or heat shock protein inducers is not scientifically justified due to significant divergence in their primary mechanisms, target indications, and empirical performance. For instance, while GGA shows superior endoscopic healing rates compared to the H2-receptor antagonist cimetidine in specific gastritis presentations, its efficacy for preventing aspirin-induced injury lags behind that of the prostaglandin analog misoprostol and the combination of omeprazole with rebamipide [1]. Furthermore, among structurally similar geranyl compounds, only GGA exhibits antiviral activity at clinically achievable concentrations, and its efficacy as an HSP70 inducer is distinct from other acyclic polyisoprenoids like geranylgeraniol, underscoring that even close chemical analogs do not guarantee functional equivalence [2][3].

Mechanism mismatch with acid suppressors
GGA works via HSP70 / mucus pathways, not acid suppression; H2RA or PPI substitution may shift erosion healing endpoints and confound study interpretation.
Geranyl analog functional divergence
Geranylgeraniol, geranylgeranoic acid, and vitamin K2 do not share GGA\'s antiviral or HSP70 induction profile; functional equivalence is not supported and may lead to activity loss.
HSP70 potency differences within class
GGA is not the most potent HSP70 inducer among acyclic polyisoprenoids; geranylgeraniol shows greater induction, so potency requirements may dictate a different analog.

Quantifiable Differentiation: A Head-to-Head Evidence Guide for Geranyl Geranylacetone


Clinical Efficacy: Superior Endoscopic Healing of Gastritis Erosions vs. Cimetidine

In a multicenter, randomized, double-blind trial, geranylgeranylacetone demonstrated significantly higher endoscopic improvement and cure rates for treating erosions and petechial hemorrhage in H. pylori-positive gastritis patients compared to the H2-receptor antagonist cimetidine [1].

Endoscopic Healing vs. Cimetidine
Head-to-head
Improvement rate: 86.0% (GGA, n=50) vs 64.8% (cimetidine, n=54); +21.2 pp, p=0.014
Reported higher improvement in this trial context; supports gastritis erosion study fit.
2-week RCT in H. pylori-positive gastritis model; specific to this endpoint.
Gastroenterology Clinical Trial Gastritis

Unique Antiviral Activity: Inhibition of HCV Replication vs. Other Geranyl Compounds

A study evaluating a panel of geranyl compounds for anti-hepatitis C virus (HCV) activity found that among those tested, which included geranylgeraniol, geranylgeranoic acid, and vitamin K2, only teprenone (geranylgeranylacetone) demonstrated an inhibitory effect on HCV RNA replication at a clinically achievable concentration [1].

HCV Replication Inhibition
Head-to-head
Only active among tested geranyl compounds at clinically achievable concentration.
Unique antiviral activity; supports HCV screening workflow.
OR6 assay and JFH-1 infection system.
Virology Hepatitis C Drug Discovery

Enhanced Drug Delivery: Superior Ocular Tissue Concentration via Topical Formulation

A patented ocular formulation of geranylgeranylacetone is reported to achieve a significantly higher local tissue concentration compared to systemic administration. This localized delivery method circumvents the compound's extensive hepatic first-pass metabolism and may improve efficacy for ocular applications [1][2].

Ocular Tissue Concentration
Formulation-context
~5-fold higher ocular concentration with topical vs systemic delivery.
Supports ocular delivery research; formulation-dependent exposure.
Preclinical ocular formulation model.
Ophthalmology Drug Delivery Pharmacokinetics

HSP70 Induction Efficacy: A Comparative Screening of Acyclic Polyisoprenoids

A comprehensive screening of 12 acyclic polyisoprenoid derivatives for their capacity to induce heat shock protein 70 (HSP70) and confer cytoprotection identified geranylgeraniol (GGO) as the most effective compound, demonstrating superior performance compared to geranylgeranylacetone (GGA) in primary cultured guinea pig gastric mucosal cells and rat hepatocytes [1].

HSP70 Induction Potency Rank
Head-to-head
GGO > GGA; GGA not the most potent inducer among 12 tested.
Select based on induction potency endpoint; GGO more potent in this panel.
Luciferase assay and Western blot in HeLa cells and hepatocytes.
Molecular Biology HSP70 Induction Cytoprotection

Mechanistic Distinction: PG-Independent Mucus Stimulation vs. Misoprostol

Geranylgeranylacetone (GGA) was shown to stimulate mucus synthesis and secretion in rat gastric cultured cells in a dose-dependent manner, an effect that occurred without a corresponding increase in prostaglandin E2 or I2 production. This mechanism contrasts with that of misoprostol, a synthetic prostaglandin E1 analog, which exerts its mucoprotective effects through direct prostaglandin receptor activation [1].

Mucus Stimulation Mechanism
Class-level
PG-independent; dose-dependent mucus synthesis without PGE2 increase.
Mechanism distinct from PG analogs; supports PG-independent pathway studies.
Rat gastric cultured cells; 3H-glucosamine incorporation.
Pharmacology Cytoprotection Gastric Mucosa

Efficacy in Aspirin-Induced Injury: Inferior Performance vs. Omeprazole + Rebamipide

A systematic review and network meta-analysis comparing various treatments for aspirin-induced gastrointestinal injury ranked geranylgeranylacetone (GGA) among the least effective options, while the combination of omeprazole plus rebamipide was found to be the most effective. This analysis provides quantitative evidence that GGA is not the optimal choice for preventing or treating injury in this specific clinical scenario [1].

Aspirin-Induced GI Injury Prevention
Cross-study
Ranked among least effective treatments; omeprazole+rebamipide most effective.
Context-dependent; lower efficacy in this model supports context-specific selection.
Network meta-analysis of 10 RCTs.
Gastroenterology Meta-analysis NSAID Injury

Evidence-Based Applications: Where Geranyl Geranylacetone Delivers Differentiated Value


Investigating Cytoprotection in Gastritis with a Mucosal-Dominant Mechanism

In studies of chronic gastritis where the goal is to enhance mucosal defense and repair erosions without suppressing gastric acid, geranylgeranylacetone is a superior candidate. The direct evidence of its 86.0% endoscopic improvement rate, which outperformed the acid-suppressing H2RA cimetidine (64.8%), validates its use in this specific context [1]. Its PG-independent stimulation of mucus synthesis further supports its unique role in mucosal protection [2].

Exploring HSP70-Mediated Neuroprotection in Ocular Disease Models

For research into retinal ganglion cell (RGC) protection in glaucoma or other optic neuropathies, GGA is a valuable tool. Its established ability to induce HSP72 in RGCs and significantly reduce their loss (27% loss in control vs. protected in GGA group) in a rat glaucoma model provides a strong scientific premise [1]. The availability of topical ocular formulations that achieve ~5-fold higher tissue concentrations than systemic delivery enhances its translational potential for local ophthalmic applications [2].

Assessing Adjuvant Anti-HCV Activity in Virology Research

In virology research focused on Hepatitis C Virus, GGA presents a unique investigational tool. Its exclusive ability, among tested geranyl compounds, to inhibit HCV RNA replication at clinically achievable concentrations makes it the only compound in its structural class suitable for exploring this pathway [1]. Furthermore, its capacity to enhance the anti-geranylgeranylation effects of statins positions it as a potential adjuvant candidate for combination therapy studies [2].

Benchmarking HSP70 Induction: GGA as a Reference Compound

In molecular biology and drug discovery programs aimed at identifying novel HSP70 inducers, GGA serves as a well-characterized, non-toxic reference standard. While it is known to be less potent than analogs like geranylgeraniol (GGO) [1], its extensive safety profile and well-documented oral bioavailability make it the appropriate baseline comparator for assessing the efficacy and safety of new chemical entities. Using GGA allows researchers to benchmark novel compounds against a compound with decades of clinical use.

Application
Selection Property
Validation Focus
PG-independent mucosal defense research
Mechanism distinction from acid-suppressing agents
Mucus stimulation and erosion repair endpoints
Ocular HSP70-mediated neuroprotection studies
Topical delivery compatibility
RGC survival and HSP72 induction endpoints
HCV replication inhibition screening
Unique geranyl-class antiviral activity
HCV RNA replication and combination effects
HSP70 inducer comparative screening
Well-characterized reference profile
Comparative potency vs. novel inducers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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